molecular formula C21H26N2O4S B2958314 2-methoxy-4,5-dimethyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941873-78-5

2-methoxy-4,5-dimethyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2958314
CAS No.: 941873-78-5
M. Wt: 402.51
InChI Key: WMJKCNCZXGVMAG-UHFFFAOYSA-N
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Description

2-methoxy-4,5-dimethyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide ( 941873-78-5) is a chemical compound with the molecular formula C21H26N2O4S and a molecular weight of 402.5 g/mol . This benzenesulfonamide derivative is characterized by a methoxy substituent at the 2-position and dimethyl groups at the 4- and 5-positions of its benzene ring. The N-substituted aniline moiety features a 3-methyl group and a 4-(2-oxopiperidin-1-yl) group, which incorporates a lactam ring system known to influence interactions with biological targets . Compounds within this structural family, which contain the 2-oxopiperidine pharmacophore, are of significant interest in medicinal chemistry and are frequently investigated as key intermediates in the development of pharmaceutical agents . The distinct stereoelectronic properties conferred by its substituents make this compound a valuable chemical tool for researchers exploring enzyme inhibition and receptor modulation, particularly in the context of kinase signaling pathways and other biological mechanisms relevant to disease pathology . Available for purchase in various quantities, this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-14-12-19(27-4)20(13-15(14)2)28(25,26)22-17-8-9-18(16(3)11-17)23-10-6-5-7-21(23)24/h8-9,11-13,22H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJKCNCZXGVMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-methoxy-4,5-dimethyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Sulfonamide moiety : Imparts antibacterial and anticancer properties.
  • Piperidine ring : Contributes to its pharmacological profile.
  • Methoxy and methyl groups : Enhance lipophilicity and bioavailability.

Anticancer Effects

Recent studies have highlighted the compound's significant anticancer activity across various cancer cell lines. Notable findings include:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the subG0 phase, indicating a potential for apoptosis induction in cancer cells. In a study involving gastric adenocarcinoma (AGS) cells, treatment resulted in a significant increase in late apoptotic cells at concentrations above 5 µg/mL, with viability dropping from 91.29% to 26.26% at 10 µg/mL .
  • Mitochondrial Membrane Depolarization : The compound caused depolarization of the mitochondrial membrane, which is a critical event in the intrinsic pathway of apoptosis. This effect was quantified with a marked increase in depolarized/live cell ratios compared to control groups .

The mechanisms underlying the biological activity of this compound include:

  • Caspase Activation : The compound significantly activates caspases -8 and -9, which are crucial for executing apoptosis through both extrinsic and intrinsic pathways. In treated AGS cells, relative activities of caspases increased notably with higher concentrations of the compound .
  • Inhibition of Tumor Growth : Molecular docking studies suggest that this compound may inhibit cysteine cathepsins (Cat L and Cat K), which are implicated in tumor growth and metastasis .

Study 1: Anticancer Activity Assessment

A recent study assessed the anticancer effects of various derivatives related to our compound. The results indicated IC50 values ranging from 0.60 to 19.99 µM against different cancer cell lines, with the most active derivative showing an IC50 of 0.60 µM against HCT-116 cells .

CompoundCell LineIC50 (µM)
Compound AHCT-1160.60
Compound BMCF-70.89
Compound CAGS0.79

Study 2: Mechanistic Insights

Another study focused on the mechanistic insights into the apoptotic effects induced by this compound. It was found that treatment led to significant activation of caspases, suggesting dual pathways of apoptosis activation:

Concentration (µg/mL)Caspase-8 ActivityCaspase-9 Activity
11.16 ± 0.150.85 ± 0.03
53.53 ± 0.334.54 ± 0.20
103.39 ± 0.284.50 ± 0.14

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares a benzenesulfonamide core with multiple derivatives reported in the literature. Key structural variations among analogs include:

A. Substituents on the Benzene Ring

  • Methoxy and Methyl Groups: The 2-methoxy-4,5-dimethyl substitution pattern is distinct from analogs like 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N,2-dimethyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide (), which features a fused isothiazolidinone ring.

B. Sulfonamide-Linked Substituents

  • Oxopiperidine vs. Oxazolidinone: The 2-oxopiperidin-1-yl group in the target compound differs from the 2-oxooxazolidin-3-yl moiety in N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)trifluoromethanesulfonamide (). Oxazolidinone analogs exhibit higher metabolic stability due to their rigid heterocyclic structure .
  • Pyridine/Pyrimidine Derivatives : Compounds such as 2-methoxy-4,5-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide () incorporate pyrimidine rings, which may improve solubility and hydrogen-bonding interactions .

Physicochemical and Pharmacokinetic Implications

A. Molecular Weight and Lipophilicity

  • The target compound’s molecular weight is estimated to be ~450–500 g/mol, comparable to analogs like N-(4-methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide (MW: 495.7, ).
  • Substituents such as trifluoromethyl groups () increase lipophilicity (LogP ~4–5), whereas pyridinyl or pyrimidinyl groups () may enhance aqueous solubility .

B. Bioactivity Considerations

  • In contrast, rigid analogs like 3-(2-benzothiazolyl)-4,5-dimethoxy-N-(3-(4-phenylpiperidinyl)propyl)benzenesulfonamide () may exhibit stronger target affinity due to reduced entropy loss upon binding .

Data Tables of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Evidence ID
Target Compound C₂₁H₂₅N₂O₄S* ~450–500 2-Methoxy-4,5-dimethyl benzene; 2-oxopiperidin-1-yl -
N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)trifluoromethanesulfonamide C₃₄H₃₄F₉N₂O₅S 804.7 Trifluoromethyl, oxazolidinone
3-(2-Benzothiazolyl)-4,5-dimethoxy-N-(3-(4-phenylpiperidinyl)propyl)benzenesulfonamide C₂₉H₃₃N₃O₄S₂ 551.7 Benzothiazole, piperidinylpropyl
N-(4-methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide C₂₇H₃₀N₄O₃S₂ 495.7 Methylsulfanyl, piperazinyl
2-methoxy-4,5-dimethyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide C₂₁H₂₃N₃O₄S 413.5 Pyridazinyloxyethyl
2-methoxy-4,5-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide C₂₂H₂₄N₄O₃S₂ 456.6 Thiazolo-triazolyl

*Estimated based on structural analysis.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this sulfonamide compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, hydrogenation steps using Pd/C catalysts under H₂ atmosphere (e.g., 4 hours at room temperature) can enhance intermediate reduction efficiency . Purification via flash column chromatography (e.g., using DCM/EtOAC gradients) is critical for isolating the target compound from byproducts . Reaction solvent polarity and catalyst loading (e.g., 10 wt% Pd/C) should be systematically varied to balance yield and purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR (to confirm substituent positions and aromatic protons), IR (to identify sulfonamide S=O stretches ~1350 cm⁻¹), and high-resolution mass spectrometry (HRMS) is essential . For example, ¹H NMR in CDCl₃ can resolve methoxy and methyl protons, while IR confirms the 2-oxopiperidin carbonyl (~1680 cm⁻¹) . Fluorescence spectroscopy (λmax ~255 nm) may also assess electronic properties .

Q. How is the crystal structure of this compound determined to confirm its molecular configuration?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallization in solvents like methanol or DCM, followed by data collection (Mo-Kα radiation, θ range 2.5–28.3°), enables precise determination of bond angles, torsion angles, and hydrogen bonding . Refinement software (e.g., SHELXL) resolves disorder in flexible groups like the oxopiperidin ring .

Q. What strategies mitigate solubility challenges during biological assay formulation?

  • Methodological Answer : Solubility can be improved using co-solvents (e.g., DMSO:water mixtures) or surfactants (e.g., Tween-80). Spectrofluorometric studies in varying solvent systems (e.g., methanol vs. PBS) reveal polarity-dependent fluorescence intensity, guiding formulation design . Pre-formulation assays (e.g., dynamic light scattering) assess colloidal stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituents on biological activity?

  • Methodological Answer : Systematic substitution of the benzenesulfonamide core (e.g., replacing methoxy with halogens) or modifying the oxopiperidin moiety (e.g., introducing sp³-hybridized carbons) can probe steric and electronic effects . Biological assays (e.g., enzyme inhibition) coupled with molecular docking (e.g., AutoDock Vina) identify key binding interactions. Comparative analysis of IC₅₀ values across derivatives quantifies SAR trends .

Q. How should researchers address contradictions in spectroscopic or chromatographic data during characterization?

  • Methodological Answer : Contradictions (e.g., unexpected NMR shifts or HPLC peaks) require cross-validation. For example, unexpected byproducts may arise from incomplete hydrogenation or sulfonylation steps; repeating reactions under inert atmospheres or varying stoichiometry (e.g., excess p-toluenesulfonyl chloride) minimizes side reactions . LC-MS/MS or 2D NMR (e.g., HSQC, HMBC) resolves ambiguities in complex spectra .

Q. What experimental approaches probe the reactivity of the oxopiperidin moiety under acidic/basic conditions?

  • Methodological Answer : Hydrolysis studies (e.g., refluxing in 1M HCl or NaOH) monitor ring-opening kinetics via TLC or HPLC. The 2-oxopiperidin group’s stability in physiological buffers (pH 7.4) is critical for drug design; mass spectrometry tracks degradation products like piperidin-2-one derivatives .

Q. How can copolymerization strategies integrate this sulfonamide into advanced materials?

  • Methodological Answer : While direct evidence is limited, analogous sulfonamides have been copolymerized with monomers like DMDAAC for polycationic applications (e.g., dye-fixatives). Radical initiators (e.g., ammonium persulfate) and controlled molar ratios optimize copolymer properties (e.g., charge density) . Thermal analysis (TGA/DSC) and ζ-potential measurements validate material stability .

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